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For Researchers, Scientists, and Drug Development Professionals

The introduction of a tertiary amine functional group is a cornerstone of modern organic

synthesis, particularly within the pharmaceutical and agrochemical industries. Reductive

amination stands out as a powerful and versatile methodology for the formation of carbon-

nitrogen bonds, offering a reliable route to these crucial molecular scaffolds. This whitepaper

provides an in-depth technical overview of the primary methods for synthesizing tertiary amines

through the reductive amination of secondary amines with carbonyl compounds. It covers

classical named reactions, modern catalytic systems, and the use of specialized hydride

reagents, presenting detailed experimental protocols, comparative quantitative data, and visual

representations of reaction pathways and workflows to aid in methodological selection and

implementation.

Core Principles of Reductive Amination for Tertiary
Amine Synthesis
The synthesis of tertiary amines via reductive amination involves the reaction of a secondary

amine with an aldehyde or a ketone.[1] The reaction proceeds through the formation of an

electrophilic iminium ion intermediate, which is subsequently reduced by a suitable reducing

agent to yield the final tertiary amine.[1][2] This two-step sequence, often performed in a single

pot, is a highly efficient method for C-N bond formation and avoids the common issue of over-

alkylation often encountered with direct alkylation of amines.[2]
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The general mechanism can be visualized as follows:
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Caption: General mechanism of tertiary amine synthesis via reductive amination.

A variety of methods have been developed for this transformation, each with distinct

advantages concerning substrate scope, functional group tolerance, and reaction conditions.

These can be broadly categorized into classical named reactions, methods employing

borohydride reagents, and modern catalytic approaches.

Classical Named Reactions
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The Eschweiler-Clarke and Leuckart-Wallach reactions are long-established methods for the

synthesis of tertiary amines, often favored for their simplicity and the use of inexpensive

reagents.[1]

Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a specialized form of reductive amination that specifically

synthesizes N-methylated tertiary amines from secondary amines using an excess of

formaldehyde and formic acid.[3][4][5] Formic acid serves as the hydride donor to reduce the

intermediate iminium ion.[6] A key advantage of this reaction is that it halts at the tertiary amine

stage, preventing the formation of quaternary ammonium salts.[3][7]
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Caption: Simplified workflow of the Eschweiler-Clarke reaction.
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Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is a broader method that can be used to alkylate secondary

amines with various aldehydes or ketones, again using formic acid or a derivative like

ammonium formate as the reducing agent.[8][9] This reaction typically requires high

temperatures, often between 100-160°C.[1]

Modern Hydride Reagents
The development of milder and more selective reducing agents has significantly expanded the

scope and utility of reductive amination.

Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Sodium triacetoxyborohydride (STAB) is a particularly mild and selective reducing agent, well-

suited for the reductive amination of secondary amines.[1] Its steric bulk and reduced basicity

allow for the selective reduction of the iminium ion in the presence of the unreacted carbonyl

compound.[1] A significant advantage of NaBH(OAc)₃ over other borohydrides is its lower

toxicity.[1]
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Caption: Experimental workflow for reductive amination using NaBH(OAc)₃.[1]

Sodium Cyanoborohydride (NaBH₃CN)
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Sodium cyanoborohydride is another effective reducing agent for this transformation.[1] It is

particularly useful as it is stable in weakly acidic conditions (pH 6-7), which are optimal for

iminium ion formation.[1] However, its high toxicity necessitates careful handling and disposal.

[10]

Advanced Catalytic Methods
Recent advances have focused on the development of catalytic systems that improve atom

economy and operate under milder conditions.[1]

Brønsted Acid-Catalyzed Reductive Amination
Strong Brønsted acids, such as triflic acid (TfOH), can catalyze the direct reductive amination

of carbonyl compounds.[1][11] In some variations, formamides can act as both the amine

source and the reductant, offering a metal-free alternative to traditional methods.[1][12]

Iridium-Catalyzed Reductive Amination
Iridium complexes, in conjunction with a suitable phosphine ligand and a hydrogen source

(e.g., H₂ gas), have emerged as highly efficient catalysts for the reductive amination of ketones

with secondary amines.[1][13] These methods often proceed under pressurized hydrogen and

elevated temperatures.[1]

Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of tertiary

amines via various reductive amination methods.

Table 1: Classical Reductive Amination Methods
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Secondary
Amine

Carbonyl
Compound

Product Method Yield (%) Reference

Piperidine
Cyclohexano

ne

1-

Cyclohexylpip

eridine

Leuckart-

Wallach
75 [1]

Pyrrolidine
Acetophenon

e

1-(1-

Phenylethyl)p

yrrolidine

Leuckart-

Wallach
80 [1]

Various
Formaldehyd

e

N-Methylated

Tertiary

Amine

Eschweiler-

Clarke
>80 [4]

Table 2: Reductive Amination using Borohydride Reagents

Secondary
Amine

Carbonyl
Compound

Reducing
Agent

Product Yield (%) Reference

Diethylamine
Cyclohexano

ne
NaBH(OAc)₃

N,N-

Diethylcycloh

exylamine

94 [10]

Morpholine
Acetophenon

e
NaBH(OAc)₃

4-(1-

Phenylethyl)

morpholine

92 [10]

Pyrrolidine
Benzaldehyd

e
NaBH₃CN

1-

Benzylpyrroli

dine

85 [14]

Table 3: Modern Catalytic Reductive Amination Methods
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Secondary
Amine

Carbonyl
Compound

Catalyst/Re
agent

Product Yield (%) Reference

N-

Methylaniline

Various

Acetophenon

es

HSiCl₃/TMED

A

N-Methyl-N-

(1-

phenylethyl)a

niline

derivatives

80-95 [15]

Various
Various

Ketones

Iridium

Complex / H₂

Various

Tertiary

Amines

High [1][13]

Various
Various

Carbonyls

Triflic Acid /

Formamide

Various

Tertiary

Amines

High [1][11][12]

Detailed Experimental Protocols
Protocol 1: Eschweiler-Clarke Reaction
A representative procedure for the Eschweiler-Clarke reaction is as follows:

To a round-bottom flask charged with the secondary amine (1.0 eq.), add formic acid (2.0-3.0

eq.) and an aqueous solution of formaldehyde (37%, 2.0-3.0 eq.).[1][3]

Heat the reaction mixture to 80-100 °C and stir for 2-18 hours, monitoring the reaction

progress by TLC or GC-MS.[1]

After completion, cool the reaction mixture to room temperature.

Basify the mixture with a saturated aqueous solution of sodium bicarbonate or sodium

hydroxide until the pH is > 9.[1]

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and

concentrate under reduced pressure to yield the crude tertiary amine, which can be further

purified by distillation or column chromatography.
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Protocol 2: Leuckart-Wallach Reaction
A general procedure for the Leuckart-Wallach reaction is as follows:

In a round-bottom flask, combine the secondary amine (1.0 eq.), the carbonyl compound

(1.0-1.2 eq.), and formic acid (2.0-5.0 eq.).[1]

Heat the mixture to 100-160 °C and stir for several hours until the reaction is complete, as

monitored by TLC or GC-MS.[1]

Cool the reaction to room temperature and carefully add a concentrated solution of

hydrochloric acid.

Heat the mixture at reflux for several hours to hydrolyze any formamide byproducts.[1]

After cooling, make the solution basic with a concentrated sodium hydroxide solution.

Extract the product with an appropriate organic solvent, dry the combined organic layers,

and remove the solvent under reduced pressure.

Purify the tertiary amine by distillation or column chromatography.[1]

Protocol 3: Reductive Amination using Sodium
Triacetoxyborohydride (NaBH(OAc)₃)
A typical procedure for reductive amination using sodium triacetoxyborohydride is as follows:

To a solution of the secondary amine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in an

aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add sodium

triacetoxyborohydride (1.5 eq.) in portions.[2][10]

Stir the reaction mixture at room temperature for 1-24 hours, monitoring its progress by TLC

or GC-MS.

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution

of sodium bicarbonate.

Separate the organic layer, and extract the aqueous layer with the same organic solvent.
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Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate

under reduced pressure.

Purify the residue by column chromatography on silica gel to yield the tertiary amine.[1]

Protocol 4: Reductive Amination using Sodium
Cyanoborohydride (NaBH₃CN)
A general protocol for reductive amination with sodium cyanoborohydride is as follows:

Dissolve the secondary amine (1.0 eq.) and the carbonyl compound (1.0-1.1 eq.) in a

suitable solvent, typically methanol.[1]

Adjust the pH of the solution to 6-7 by the addition of a small amount of acetic acid.[1]

Add sodium cyanoborohydride (1.0-1.5 eq.) in one portion.[1]

Stir the reaction at room temperature until completion (monitored by TLC or GC-MS).

Carefully add an aqueous solution of NaOH to quench the reaction and adjust the pH to be

basic.

Remove the solvent under reduced pressure and partition the residue between water and an

organic solvent.

Extract the aqueous layer with the organic solvent, combine the organic layers, dry, and

concentrate.

Purify the product by column chromatography or distillation.

Protocol 5: Brønsted Acid-Catalyzed Reductive
Amination
A representative procedure for Brønsted acid-catalyzed reductive amination is as follows:

To a stirred solution of the aldehyde or ketone (1.0 mmol) in the formamide (e.g., DMF, 2.0

mL), add triflic acid (5-10 mol%).[1]
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Heat the reaction mixture at 100-120 °C for 12-24 hours.[1]

After cooling to room temperature, dilute the mixture with water and basify with a saturated

aqueous solution of sodium bicarbonate.[1]

Extract the product with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the residue by column chromatography on silica gel to yield the tertiary amine.[1]

Protocol 6: Iridium-Catalyzed Direct Reductive
Amination
A general procedure for iridium-catalyzed direct reductive amination is as follows:

In a glovebox, charge a pressure reactor with the iridium precursor (e.g., [Ir(COD)Cl]₂, 0.5-1

mol%), the phosphine ligand (e.g., Josiphos A or Xantphos, 1.1-1.2 eq. relative to Ir), the

secondary amine (1.0 eq.), and the ketone (1.2 eq.).[1]

Add an anhydrous solvent (e.g., THF or toluene).

Seal the reactor, remove it from the glovebox, and pressurize with hydrogen gas (e.g., 50

bar).[1]

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for 16-24

hours.[1]

After cooling and carefully venting the reactor, concentrate the reaction mixture under

reduced pressure.

Purify the residue by column chromatography to afford the tertiary amine.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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